molecular formula C22H24ClN3O2 B1212506 Serazapine hydrochloride CAS No. 117581-05-2

Serazapine hydrochloride

Cat. No. B1212506
M. Wt: 397.9 g/mol
InChI Key: YEITZTKANLXOTH-UHFFFAOYSA-N
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Description

Serazapine hydrochloride, also known as Serazapine hydrochloride, is a useful research compound. Its molecular formula is C22H24ClN3O2 and its molecular weight is 397.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Serazapine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serazapine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

117581-05-2

Product Name

Serazapine hydrochloride

Molecular Formula

C22H24ClN3O2

Molecular Weight

397.9 g/mol

IUPAC Name

methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate;hydrochloride

InChI

InChI=1S/C22H23N3O2.ClH/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23;/h3-10,19H,11-14H2,1-2H3;1H

InChI Key

YEITZTKANLXOTH-UHFFFAOYSA-N

SMILES

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC.Cl

Canonical SMILES

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC.Cl

synonyms

1,3,4,16b-tetrahydro-2-methyl-2-h,1-OH-indolo-2(2,1c)pyrazino(1,2a)(1,4)benzodiazepine-16-carboxylic acid methyl ester
CGS 15040A
CGS-15040A

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanol (20 L) and 2.37 kg of methyl 1,3,4,16b-tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate are combined, heated to reflux, and the mixture is treated with a solution of hydrogen chloride in methanol (7.6N, 870 ml). The reaction mixture is maintained at reflux for 10 minutes and then is allowed to cool gradually to room temperature while stirring overnight. The suspension is filtered and the solid hydrochloride is washed with methanol (2×500 ml) and dried (18 hours, 80°/0.1 mm Hg). The obtained compound is added to boiling water (31 L) and the mixture is stirred at reflux until solution is complete (20 minutes). Heating is then discontinued and the mixture is stirred overnight at 15°, cooled to 5°, filtered and the collected solid is washed with water (1 L). The product is dried (6 hours, 80°/3 mm Hg; 30 hours, 100°/0.1 mm Hg), passed through a 40 mesh screening and dried further (15 hours, 110°/0.1 mm Hg) to give methyl 1,3,4,16b-tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate hydrochloride, mp 275°-277°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
870 mL
Type
solvent
Reaction Step Two

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